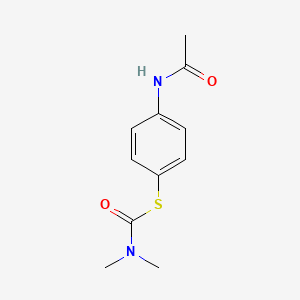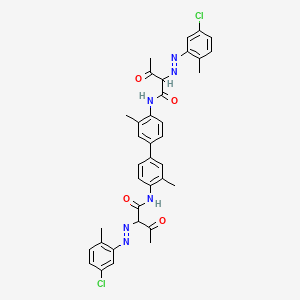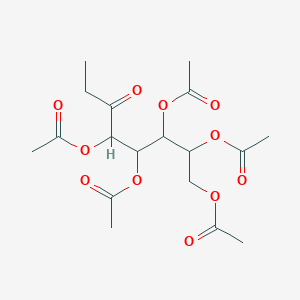![molecular formula C13H10ClNO5 B14727122 Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate CAS No. 13794-84-8](/img/structure/B14727122.png)
Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate is a heterocyclic compound that belongs to the class of oxazolo[3,2-a]pyridinium salts. These compounds are known for their unique structural features and reactivity, making them valuable in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate typically involves the cyclization of N-phenacyl-2-pyridones. This can be achieved through the hydrolysis of 2-halo-N-phenacylpyridinium salts or by phenacylation of 2-pyridones . The reaction conditions often include the use of mineral acids to facilitate the cyclization process . Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common reagents used in these reactions include alkali, hydrosulfide, ammonia, primary amines, and secondary amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate has a wide range of scientific research applications, including:
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate involves its reactivity with nucleophiles. The compound exhibits ambident properties, meaning it can react at multiple sites within its structure. This reactivity allows it to undergo various transformations, including ring opening and the formation of new heterocyclic structures . The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate can be compared with other similar compounds, such as:
These compounds share similar structural features but differ in their substituents and reactivity. The unique properties of this compound, such as its ability to undergo specific nucleophilic reactions, make it distinct and valuable for various applications.
Eigenschaften
CAS-Nummer |
13794-84-8 |
|---|---|
Molekularformel |
C13H10ClNO5 |
Molekulargewicht |
295.67 g/mol |
IUPAC-Name |
2-phenyl-[1,3]oxazolo[3,2-a]pyridin-4-ium;perchlorate |
InChI |
InChI=1S/C13H10NO.ClHO4/c1-2-6-11(7-3-1)12-10-14-9-5-4-8-13(14)15-12;2-1(3,4)5/h1-10H;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
NTAKQQNRKANWAE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C[N+]3=CC=CC=C3O2.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)

![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
![1,1'-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B14727098.png)
